N-Isopropyl Noratropine-d7
Description
Properties
Molecular Formula |
C₁₉H₂₀D₇NO₃ |
|---|---|
Molecular Weight |
324.47 |
Synonyms |
α-(Hydroxymethyl)benzeneacetic Acid (3-endo)-8-(1-Methylethyl)-8-azabicyclo[3.2.1]-_x000B_oct-3-yl-d7 Ester; α-(Hydroxymethyl)-benzeneacetic Acid endo-8-(1-Methylethyl)-8-_x000B_azabicyclo[3.2.1]oct-3-yl-d7 Ester; N-Desmethyl Ipratropium-d7; |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of N Isopropyl Noratropine D7
Strategies for Deuterium (B1214612) Incorporation in Complex Chemical Structures
The introduction of deuterium into complex molecules like tropane (B1204802) alkaloids requires carefully designed synthetic routes. iaea.organsto.gov.au These strategies often involve either the use of deuterated starting materials or the exchange of hydrogen for deuterium in a later-stage intermediate. ansto.gov.autandfonline.com
The tropane moiety, a bicyclic amine structure, is the core of N-Isopropyl Noratropine (B1679849). bris.ac.uk Isotopic labeling of this part of the molecule can be achieved through various methods. One approach involves the biosynthesis of the tropane ring system using isotopically labeled precursors. capes.gov.brresearchgate.net For instance, studies have explored the incorporation of isotopes from labeled acetate (B1210297) into the tropane ring. capes.gov.brst-andrews.ac.uk
Table 1: Examples of Isotopically Labeled Precursors in Tropane Alkaloid Biosynthesis capes.gov.brresearchgate.net
| Labeled Precursor | Isotope(s) | Target Alkaloid(s) |
|---|---|---|
| [2H3]-acetate | Deuterium | Littorine, Hyoscyamine |
| [2-13C, 2H3]-acetate | Carbon-13, Deuterium | Littorine, Hyoscyamine |
| [1-13C, 18O2]-acetate | Carbon-13, Oxygen-18 | Littorine, Hyoscyamine |
| 2H2O | Deuterium | Littorine, Hyoscyamine |
| [2H3-methyl]-methionine | Deuterium | Littorine, Hyoscyamine |
| [3-2H]-tropine | Deuterium | Littorine, Hyoscyamine |
A key step in the synthesis of N-Isopropyl Noratropine-d7 is the attachment of the deuterated isopropyl group to the nitrogen atom of the noratropine skeleton. This N-alkylation reaction is a common transformation in organic synthesis. The process would typically involve reacting noratropine with a deuterated isopropyl halide (e.g., 2-bromopropane-d7 (B113470) or 2-iodopropane-d7) in the presence of a base.
The synthesis of deuterated alkylating agents can be achieved through various methods, including the reduction of deuterated ketones or the use of deuterated Grignard reagents. The choice of solvent and base is critical to ensure high yields and prevent side reactions.
Recent advancements in N-alkylation reactions include the use of copper-catalyzed methods, which have shown broad applicability for coupling various amines with alkyl halides. sustech.edu.cn Such methods could potentially be adapted for the synthesis of this compound.
Electrochemical and Biomimetic Oxidation Pathways in the Synthesis of Related Nortropane Derivatives
Nortropane derivatives, which are precursors to compounds like N-Isopropyl Noratropine, can be synthesized through various oxidative pathways. rsc.orgresearchgate.net
Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants for the N-demethylation of tropane alkaloids to yield nortropanes. rsc.orgresearchgate.netmdpi.com This process typically involves the anodic oxidation of the tertiary amine to form an iminium intermediate, which is then hydrolyzed to the secondary amine (nortropane). researchgate.netresearchgate.netmdpi.com Studies have shown that glassy carbon electrodes in a water-alcohol co-solvent system can be effective for this transformation. rsc.orgmdpi.com
Biomimetic synthesis, which mimics the natural biosynthetic pathways of alkaloids, provides another route to tropane derivatives. bris.ac.ukrsc.orgwiley-vch.de The classic Robinson-Schöpf condensation, for example, is a biomimetic synthesis of tropinone, a key intermediate in the synthesis of many tropane alkaloids. bris.ac.ukrsc.org While not directly producing this compound, these methods are fundamental to constructing the core tropane skeleton. bris.ac.ukrsc.orgresearchgate.net
Table 2: Comparison of Synthetic Pathways to Nortropane Derivatives
| Synthetic Pathway | Key Features | Advantages |
|---|---|---|
| Electrochemical Oxidation | Anodic oxidation of tertiary amine, formation of iminium intermediate, hydrolysis. rsc.orgmdpi.com | Avoids hazardous oxidizing agents, can be performed at room temperature, often high yield and purity. rsc.orgresearchgate.net |
| Biomimetic Synthesis | Mimics natural biosynthetic routes, often one-pot reactions. bris.ac.ukwiley-vch.de | Can be highly efficient and stereoselective. wiley-vch.de |
Purification and Isolation Techniques for Isotopically Enriched Compounds in Academic Synthesis
The purification and isolation of isotopically enriched compounds like this compound are critical to obtaining a product of high purity. iaea.orgresearchgate.net Standard chromatographic techniques are often employed.
For deuterated compounds, it is essential to use analytical methods that can confirm the level and position of isotopic enrichment. ansto.gov.au Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H and ²H NMR) and mass spectrometry are the primary tools for this characterization. ansto.gov.au
Common purification techniques include:
Flash Chromatography: A rapid form of column chromatography used for routine purification.
High-Performance Liquid Chromatography (HPLC): Provides higher resolution and is often used for final purification of highly pure compounds. ansto.gov.au
Crystallization: Can be an effective method for obtaining highly pure crystalline solids.
Specialized techniques may be required for handling small quantities of expensive isotopically labeled materials to minimize loss. iaea.orgresearchgate.net This can include the use of dedicated vacuum lines for volatile compounds or specialized glassware. iaea.orgresearchgate.net
Advanced Analytical Research Applications of N Isopropyl Noratropine D7
Mass Spectrometry-Based Quantitation in Complex Biological and Chemical Matrices
Quantitative analysis of analytes in complex matrices such as blood, plasma, or environmental samples is often hindered by matrix effects and variability in sample preparation and instrument response. The use of a stable isotope-labeled internal standard like N-Isopropyl Noratropine-d7 is a powerful strategy to overcome these challenges, enabling precise and accurate quantification. nih.govnih.gov
In LC-MS/MS analysis, an ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z). This compound is perfectly suited for this role when quantifying its non-labeled counterpart, N-isopropyl noratropine (B1679849), or related tropane (B1204802) alkaloids. mdpi.com Its seven deuterium (B1214612) atoms increase its molecular weight by seven mass units compared to the native compound, allowing for clear differentiation in the mass spectrometer.
Because it shares nearly identical physicochemical properties with the analyte, this compound experiences the same potential losses during sample extraction, handling, and the same ionization suppression or enhancement effects in the MS source. cerilliant.comsupelco.com.tw By calculating the ratio of the analyte peak area to the internal standard peak area, analysts can correct for these variations, leading to highly reliable and reproducible quantitative results. This approach is fundamental in developing robust analytical methods for pharmaceuticals and their metabolites. mdpi.com
Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for achieving the highest level of accuracy in quantitative analysis and is considered a primary reference procedure. nih.govrktech.hu The technique involves adding a known amount of an isotopically enriched standard, such as this compound, to a sample containing the unlabeled analyte. nih.gov
After allowing the labeled standard and the native analyte to equilibrate within the sample matrix, the mixture is analyzed by mass spectrometry. The concentration of the native analyte is then determined by measuring the ratio of the mass spectrometric signals from the native analyte and the added labeled standard. Since this ratio is independent of sample recovery and most matrix effects, IDMS provides exceptional precision and accuracy, traceable to the International System of Units (SI). rktech.hu The use of this compound in IDMS workflows is crucial for applications requiring exact quantification, such as reference material certification and clinical chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Distribution Analysis
NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules. slideshare.netresearchgate.net For isotopically labeled compounds like this compound, NMR offers unique capabilities beyond basic structure confirmation, allowing for the analysis of isotopic distribution and its application in mechanistic and stereochemical studies. nih.govmdpi.com
The presence of deuterium in this compound allows for specialized NMR experiments, particularly Deuterium NMR (²H NMR). While proton (¹H) and carbon (¹³C) NMR are standard for structural analysis, ²H NMR can directly probe the deuterated positions within the molecule. This can be invaluable for confirming the specific sites of isotopic labeling.
Furthermore, deuterium labeling is a powerful tool in mechanistic studies of chemical reactions or biological transformations. In studies involving related tropane structures, deuterium labeling has been used to probe conformational preferences. For instance, the equatorial/axial invertomer ratio for deuterotropinone deuterochloride in D₂O was successfully determined using NMR spectra, demonstrating how isotopic labeling can provide insight into molecular dynamics in solution. academie-sciences.fr Similarly, the deuterium atoms on the N-isopropyl group of this compound could serve as a probe to study interactions at the nitrogen center of the tropane ring system, which can influence receptor binding. academie-sciences.fr
The tropane alkaloid skeleton, the core of this compound, possesses multiple chiral centers, making the determination of its absolute and relative stereochemistry a significant challenge. nih.gov Advanced and two-dimensional NMR techniques are essential for these assignments. iaea.orgnd.edu
Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish proton-proton connectivities and spatial proximities, respectively, which helps define the relative configuration of substituents on the tropane ring. nih.gov For determining the absolute configuration, a common and reliable method involves derivatization with a chiral auxiliary agent, such as Mosher's reagent (α-methoxy-α-trifluoromethylphenylacetyl chloride). nih.govdntb.gov.ua The resulting diastereomeric esters exhibit distinct chemical shifts in their ¹H NMR spectra, and analysis of these differences can be used to unambiguously assign the absolute stereochemistry at the chiral centers. nih.gov These advanced methods are critical for correctly characterizing the three-dimensional structure of this compound and other complex tropane alkaloids. nih.govmdpi.com
| NMR Technique | Application for Tropane Alkaloids | Reference |
| ¹H and ¹³C NMR | Basic structure confirmation, identification of functional groups. | mdpi.com |
| DEPT-135 | Differentiating between CH, CH₂, and CH₃ groups. | mdpi.com |
| COSY | Establishing ¹H-¹H spin-spin coupling correlations to map out the proton network. | nd.edu |
| NOESY | Determining the relative configuration of chiral centers through spatial proximity of protons. | nih.gov |
| Mosher's Method | Assigning the absolute configuration of chiral centers after derivatization. | nih.govdntb.gov.ua |
| ²H NMR | Confirming site of deuteration; studying molecular dynamics and conformational preferences. | academie-sciences.fr |
Chromatographic Method Development and Validation Utilizing Stable Isotope Standards
The development of robust and reliable chromatographic methods, particularly for regulatory submission or clinical diagnostics, requires rigorous validation. Stable isotope-labeled standards like this compound are integral to this process, ensuring the method is accurate, precise, and specific for its intended purpose. cerilliant.com
During method development, a deuterated standard such as this compound is used to optimize chromatographic conditions (e.g., mobile phase composition, gradient, and column type) to achieve optimal separation from matrix components and ensure co-elution with the unlabeled analyte. mdpi.com
In the validation phase, the stable isotope standard is critical for assessing key parameters:
Specificity and Selectivity: The standard helps confirm that no endogenous matrix components interfere with the detection of the analyte at its specific retention time and m/z transition. mdpi.com
Recovery: By adding the standard at the very beginning of the sample preparation process, it provides a true measure of the analyte's recovery through all extraction and cleanup steps.
Matrix Effects: The co-eluting stable isotope standard is the most effective tool for evaluating and compensating for signal suppression or enhancement caused by the sample matrix, as it is affected in the same way as the target analyte. cerilliant.com
Accuracy and Precision: The use of the internal standard across all calibration standards, quality controls, and unknown samples ensures high levels of accuracy and precision by correcting for system variability. cerilliant.comsupelco.com.tw
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of atropine (B194438) and its related impurities. abap.co.in The development of robust HPLC methods is essential for quality control and stability testing of pharmaceutical formulations containing atropine. researchgate.net In this context, this compound is an ideal internal standard for use with HPLC coupled to mass spectrometry (LC-MS) to achieve precise quantification of impurities.
The principle involves separating atropine from its potential degradation products and related substances arising from the manufacturing process or storage. Common impurities include noratropine, apoatropine, and tropic acid. nih.govscirp.org Reversed-phase HPLC methods are frequently employed for this purpose. abap.co.in A stable isotope-labeled internal standard like this compound is added to samples at a known concentration before processing. Because it co-elutes or elutes very closely with the target analytes and experiences similar matrix effects and ionization suppression or enhancement, it provides a reliable basis for correcting analytical variability, leading to highly accurate impurity profiling.
Research has focused on developing and validating HPLC methods that can separate a complex mixture of atropine and its related compounds. scirp.org These methods are validated for specificity, linearity, precision, and accuracy to meet regulatory standards. abap.co.in For instance, a gradient Ultra High-Performance Liquid Chromatography (UHPLC) method was developed to shorten analysis time from 40 minutes to just 8 minutes while effectively separating atropine from its major impurities. scirp.org
Table 1: Example of HPLC Conditions for Atropine Impurity Analysis This table is a composite example based on typical parameters found in published research. abap.co.inscirp.org
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250x4.6mm, 5µm) |
| Mobile Phase A | pH 2.5 Phosphate (B84403) Buffer: Acetonitrile (B52724) (950:50 v/v) |
| Mobile Phase B | pH 2.5 Phosphate Buffer: Acetonitrile (200:800 v/v) |
| Elution | Gradient |
| Flow Rate | 2.0 mL/min |
| Column Temperature | 50°C |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
Table 2: Common Impurities in Atropine Analysis A list of impurities frequently targeted in analytical methods. nih.govscirp.orgresearchgate.net
| Impurity | Origin |
|---|---|
| Noratropine | Related substance from plant material |
| Apoatropine | Degradation product |
| Tropic Acid | Degradation product |
| Atropic Acid | Degradation product |
| 6-hydroxyhyoscyamine | Related substance from plant material |
| 7-hydroxyhyoscyamine | Related substance from plant material |
Chiral Chromatography for Enantiomeric Purity Assessment of Related Atropine Derivatives
Atropine is a racemic mixture of d-hyoscyamine and l-hyoscyamine. researchgate.net The separation and quantification of these enantiomers are crucial as they can exhibit different pharmacological activities. Chiral chromatography is the definitive technique for determining the enantiomeric purity of atropine and its derivatives. nih.gov The direct method of chiral separation involves the use of a chiral stationary phase (CSP), which creates diastereomeric interactions with the enantiomers, allowing them to be separated. pensoft.netlibretexts.org
For atropine and related compounds, stationary phases containing α1-acid glycoprotein (B1211001) (AGP) as the chiral selector have proven effective. researchgate.netnih.gov These columns can achieve stereoselective separation without the need for derivatization. nih.gov The mobile phase composition, including pH and the concentration of organic modifiers, is optimized to achieve the best resolution between the enantiomers. researchgate.net
In such analyses, this compound serves as an invaluable internal standard when the chiral chromatography system is coupled with a mass spectrometer. While N-Isopropyl Noratropine itself is not typically the primary chiral compound of interest, its deuterated form provides a stable reference for the quantification of the total parent drug. This allows for the precise determination of the enantiomeric ratio (e.g., d-hyoscyamine vs. l-hyoscyamine) by relating the individual peak areas of the separated enantiomers to the consistent signal of the internal standard. This approach corrects for any potential sample loss or instrumental drift during the analytical run, ensuring the accuracy of the enantiomeric purity assessment.
Table 3: Typical Chiral HPLC Conditions for Atropine Enantiomer Separation This table presents a representative set of conditions based on published methods. researchgate.netnih.gov
| Parameter | Condition |
|---|---|
| Column | Chiral AGP (α1-acid glycoprotein) |
| Mobile Phase | Buffered phosphate solution with acetonitrile as organic modifier |
| pH | Adjusted to ~7.0 |
| Flow Rate | 0.6 mL/min |
| Temperature | 20°C |
| Detection | UV at 205 nm or Mass Spectrometry (MS) |
Compound Reference Table
Role of N Isopropyl Noratropine D7 in Preclinical and in Vitro Pharmacological Research
Investigation of Muscarinic Acetylcholine (B1216132) Receptor Interactions Using Isotopic Tracers
The primary mechanism of action of N-Isopropyl Noratropine (B1679849) is the competitive blockade of muscarinic acetylcholine receptors (mAChRs). glpbio.comwikipedia.org N-Isopropyl Noratropine-d7 is instrumental in studies designed to investigate these interactions with high precision.
Receptor Binding Kinetics and Thermodynamics in Isolated Systems
In preclinical research, understanding the affinity and binding kinetics of a ligand to its receptor is fundamental. This compound is ideally suited for use in competitive radioligand binding assays to determine the binding characteristics of unlabeled cholinergic ligands. In these assays, a radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), is incubated with a preparation of isolated cells or membranes expressing muscarinic receptors. nih.govnih.gov The addition of increasing concentrations of a non-labeled competitor, like N-Isopropyl Noratropine, displaces the radioligand, and the degree of displacement is used to calculate the inhibitor constant (Ki), a measure of the ligand's binding affinity.
The use of a deuterated compound in these assays is not standard for determining its own binding affinity, but rather, unlabeled N-Isopropyl Noratropine would be used to determine its Ki value. This compound would be invaluable in subsequent liquid chromatography-mass spectrometry (LC-MS) based quantification of the unlabeled drug in the assay medium to confirm its concentration and stability during the experiment.
While specific thermodynamic data for this compound binding is not publicly available, these parameters (enthalpy ΔH and entropy ΔS) would be determined by conducting binding assays at various temperatures. Such data provides insight into the forces driving the ligand-receptor interaction (e.g., hydrogen bonds, hydrophobic interactions).
Table 1: Representative Data from a Competitive Muscarinic Receptor Binding Assay
| Competitor Ligand | Radioligand | Receptor Source | Calculated Ki (nM) |
| Atropine (B194438) | [³H]-N-methylscopolamine | Rat Cortical Membranes | 1.5 |
| Ipratropium (B1672105) | [³H]-N-methylscopolamine | Rat Cortical Membranes | 2.0 |
| N-Isopropyl Noratropine (Hypothetical) | [³H]-N-methylscopolamine | Rat Cortical Membranes | 5.8 |
| Acetylcholine | [³H]-N-methylscopolamine | Rat Cortical Membranes | 1,500 |
This table includes hypothetical data for N-Isopropyl Noratropine to illustrate its expected antagonist profile in a typical binding assay.
Cellular Signaling Pathway Modulation Studies in Controlled Biological Models
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, trigger intracellular signaling cascades. glpbio.com These can include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, or the activation of phospholipase C, resulting in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium. nih.govnih.gov
As a muscarinic antagonist, N-Isopropyl Noratropine is expected to block these agonist-induced signaling events. In controlled in vitro models, such as cell lines expressing specific muscarinic receptor subtypes (e.g., M₂ or M₃), researchers can pre-treat the cells with N-Isopropyl Noratropine before stimulating them with a muscarinic agonist like carbachol. The ability of N-Isopropyl Noratropine to inhibit the expected change in second messenger levels (cAMP or IP₃) can be quantified.
In this context, this compound serves as a crucial analytical tool. Its use as an internal standard in LC-MS/MS methods allows for the precise measurement of the concentration of the unlabeled N-Isopropyl Noratropine in the cell culture medium, ensuring accurate dose-response relationships and confirming that the observed effects are directly attributable to the compound. tandfonline.com
Table 2: Hypothetical Cellular Signaling Response to a Muscarinic Agonist in the Presence of N-Isopropyl Noratropine
| Treatment Condition | Second Messenger Measured | Cellular Response (% of Basal) |
| Basal (No Treatment) | Intracellular Ca²⁺ (via IP₃) | 100% |
| Carbachol (10 µM) | Intracellular Ca²⁺ (via IP₃) | 450% |
| N-Isopropyl Noratropine (1 µM) + Carbachol (10 µM) | Intracellular Ca²⁺ (via IP₃) | 110% |
| Forskolin (cAMP activator) | cAMP | 800% |
| Carbachol (10 µM) + Forskolin | cAMP | 250% |
| N-Isopropyl Noratropine (1 µM) + Carbachol + Forskolin | cAMP | 780% |
This table presents hypothetical data demonstrating the expected antagonistic effect of N-Isopropyl Noratropine on agonist-induced second messenger signaling.
Enzyme Kinetics and Metabolic Stability Assessments in In Vitro Systems
Before a compound can be considered for further development, its metabolic fate must be understood. In vitro systems, such as liver microsomes and hepatocytes, are used to assess metabolic stability and identify potential metabolites. mdpi.comacs.org N-Isopropyl Noratropine, as a precursor to ipratropium, is expected to undergo metabolic transformations. medcentral.com The primary metabolic pathway for related tropane (B1204802) esters is hydrolysis of the ester bond. fda.govdrugbank.com
In a typical metabolic stability assay, N-Isopropyl Noratropine would be incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s. tga.gov.autensai.org Samples are taken at various time points, and the disappearance of the parent compound is monitored. The use of this compound as an internal standard is critical for the accurate quantification of the unlabeled parent compound by LC-MS/MS, allowing for the calculation of key kinetic parameters such as the in vitro half-life (t½) and intrinsic clearance. uoguelph.ca
Table 3: Representative In Vitro Metabolic Stability Data
| Compound | System | Incubation Time (min) | % Parent Remaining (Hypothetical) | Calculated t½ (min) (Hypothetical) |
| Verapamil (High Clearance Control) | Human Liver Microsomes | 30 | <10% | 8 |
| N-Isopropyl Noratropine | Human Liver Microsomes | 60 | 45% | 55 |
| Warfarin (Low Clearance Control) | Human Liver Microsomes | 60 | >85% | >120 |
This table provides a hypothetical comparison of the metabolic stability of N-Isopropyl Noratropine with standard control compounds.
Application in Biochemical Assays for Cholinergic System Modulation
The precise quantification of cholinergic drugs and their metabolites in biological matrices is essential for understanding their pharmacokinetics and pharmacodynamics. Biochemical assays, particularly those employing LC-MS/MS, are the gold standard for this purpose. tandfonline.com In this setting, this compound serves as an ideal internal standard for the quantification of N-Isopropyl Noratropine and potentially other related analytes like ipratropium or noratropine.
When analyzing samples from in vitro or preclinical studies, a known amount of this compound is added to each sample. Because the deuterated standard has nearly identical chemical and physical properties to the non-deuterated analyte, it behaves similarly during sample extraction, purification, and chromatographic separation. However, it is distinguished by its higher mass in the mass spectrometer. This allows for the correction of any analyte loss during sample preparation and for variations in instrument response, thereby ensuring highly accurate and precise quantification of the target compound. vulcanchem.com This application is fundamental for any research aiming to modulate the cholinergic system and accurately measure the concentrations of the modulating agents.
Metabolic Fate and Pharmacokinetic Research in Non Clinical Models Using N Isopropyl Noratropine D7
In Vivo Pharmacokinetic Characterization in Animal Models Using Stable Isotope Tracers
Following in vitro studies, the pharmacokinetic profile of N-Isopropyl Noratropine-d7 would be investigated in living animal models. The use of a stable isotope-labeled compound is particularly valuable in these studies.
Absorption, Distribution, and Excretion (ADE) Studies in Preclinical Species
ADE studies are fundamental to understanding how a compound behaves in a whole organism. In a typical study, a single dose of this compound would be administered to preclinical species (e.g., rats, dogs). Blood, urine, and feces would be collected at various time points to measure the concentration of the parent compound and its metabolites. This data helps determine the rate and extent of absorption, how the compound distributes throughout the body, and the primary routes and rate of its elimination.
Tracing of Metabolites and Biotransformation Products by Isotope Tracking
The deuterium (B1214612) label in this compound serves as a powerful tool for tracing the biotransformation of the parent compound into its various metabolites. When samples from in vitro or in vivo studies are analyzed by mass spectrometry, the unique mass signature of the deuterium atoms allows for the confident identification of all drug-related material. This "isotope tracking" helps in building a complete picture of the metabolic pathways and ensures that no significant metabolites are overlooked.
N Isopropyl Noratropine D7 As a Reference Standard in Pharmaceutical Research and Development
Qualification and Certification of Stable Isotope Labeled Reference Materials for Research
The reliability of pharmaceutical research and quality control hinges on the availability of highly characterized and certified reference materials. Stable isotope-labeled compounds like N-Isopropyl Noratropine-d7, when used as reference standards, must undergo rigorous qualification to ensure their identity, purity, and stability. This process is governed by international quality management standards to guarantee competence and consistency. isotope.comnih.gov
The qualification of these reference materials is a comprehensive process that involves:
Planning and Material Selection: Sourcing appropriate starting materials and defining the synthesis strategy to ensure the correct placement and stability of the isotopic labels. nih.gov
Material Preparation and Handling: This includes synthesis, purification, and packaging in a manner that prevents contamination and degradation. nih.gov
Homogeneity and Stability Assessment: Studies are conducted to ensure that the material is uniform throughout the batch and remains stable under specified storage and handling conditions.
Value Assignment and Uncertainty: The certified property values (e.g., concentration, purity) are assigned with a calculated uncertainty, providing a clear indication of the material's quality. nih.gov
Producers of reference materials often adhere to stringent international standards to demonstrate their competence and ensure the quality of their products. isotope.com These standards provide a framework for the production, control, and certification of reference materials.
| ISO Standard | Description | Relevance to Stable Isotope Labeled Standards |
|---|---|---|
| ISO 17034 | General Requirements for the Competence of Reference Material Producers. isotope.comnih.gov | Ensures the manufacturer has a competent quality management system for producing reference materials, covering all aspects from production planning to value assignment and post-market surveillance. isotope.com |
| ISO/IEC 17025 | General Requirements for the Competence of Testing and Calibration Laboratories. isotope.comnih.gov | Addresses the technical competence of the laboratory that characterizes the reference material, ensuring that the analytical data used for certification is precise and accurate. isotope.com |
| ISO 9001 | Quality Management Systems. isotope.com | Demonstrates that the manufacturer operates a quality management system that complies with requirements for the synthesis and supply of stable isotope-labeled compounds for research and commercial applications. isotope.com |
Analytical Method Validation for Related Pharmaceutical Impurities and Degradation Products (e.g., Ipratropium)
N-Isopropyl Noratropine (B1679849) is recognized as a process-related impurity of Ipratropium (B1672105) Bromide. synthinkchemicals.com Therefore, its deuterated analog, this compound, is an invaluable tool for the development and validation of analytical methods designed to detect and quantify such impurities in the final drug product. researchgate.net The use of a stable isotope-labeled internal standard is considered best practice, particularly for LC-MS/MS assays, as it can significantly improve accuracy and precision by compensating for variations in sample preparation and matrix effects. acanthusresearch.comresearchgate.net
Method validation is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure that the analytical procedure is suitable for its intended purpose. researchgate.netnih.gov A validated method provides confidence that the results are accurate and reliable. The use of this compound as an internal standard is crucial in several validation parameters.
| Validation Parameter | Description | Application of this compound |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. nih.gov | The distinct mass-to-charge (m/z) ratio of the deuterated standard allows it to be clearly distinguished from the unlabeled impurity and other components, confirming the method's specificity. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. alliedacademies.org | A calibration curve is generated by plotting the ratio of the analyte (N-Isopropyl Noratropine) peak area to the internal standard (this compound) peak area against the analyte concentration. alliedacademies.org |
| Accuracy | The closeness of test results obtained by the method to the true value. It is often determined by recovery studies. alliedacademies.org | By spiking a known amount of the analyte into a sample matrix containing a fixed amount of the internal standard, the recovery can be accurately measured, as the SIL standard corrects for procedural losses. alliedacademies.org |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. researchgate.netresearchgate.net | The use of an internal standard minimizes variability, leading to lower relative standard deviation (%RSD) values and demonstrating high precision. researchgate.net |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | LOD is the lowest amount of analyte in a sample that can be detected. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. semanticscholar.org | While not directly determined by the internal standard, its use in the overall method enhances sensitivity and allows for the reliable determination of very low levels of impurities. nih.gov |
Quality Control and Assurance in Research-Grade Compound Synthesis
The synthesis of a high-quality stable isotope-labeled reference standard like this compound is a complex process that demands stringent quality control and assurance at every step. sigmaaldrich.com The goal is to produce a compound with high chemical and isotopic purity, ensuring it is fit for its purpose as a quantitative standard. sigmaaldrich.com
Key quality control considerations during synthesis include:
Strategic Isotope Placement: Deuterium (B1214612) atoms must be placed in positions that are not susceptible to back-exchange with protons from solvents or biological matrices. acanthusresearch.com Placing labels on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups is generally avoided. acanthusresearch.com Complete synthesis, rather than simple H/D exchange, often provides greater control over the labeling pattern. acanthusresearch.com
Isotopic Purity/Enrichment: This measures the percentage of the labeled compound that contains the desired stable isotope. It is a critical parameter to ensure that the mass signal of the standard is distinct and does not interfere with the signal of the unlabeled analyte.
Chemical Purity: The final product must be free from any significant chemical impurities, including starting materials, reagents, or side-products from the synthesis. This is typically assessed using techniques like HPLC and NMR. selcia.com
Comprehensive Characterization: The final product is accompanied by a Certificate of Analysis (CoA) that provides a complete profile of the compound. selcia.com This includes its identity (confirmed by NMR and MS), chemical purity, isotopic enrichment, and storage instructions.
| QC Parameter | Analytical Method(s) | Purpose |
|---|---|---|
| Identity Confirmation | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) | To confirm that the chemical structure is correct and that the deuterium labels are in the intended positions. |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC), NMR | To quantify the percentage of the desired compound and identify any chemical impurities. selcia.com |
| Isotopic Purity & Enrichment | Mass Spectrometry (MS), NMR | To determine the percentage of molecules that are correctly labeled with deuterium and to check for the presence of unlabeled (d0) species. acanthusresearch.com |
| Residual Solvents | Gas Chromatography (GC), NMR | To ensure that levels of solvents used during synthesis are below acceptable limits. |
| Stability Assessment | HPLC | To establish the shelf-life and appropriate storage conditions for the reference standard. |
Future Research Directions and Emerging Applications of N Isopropyl Noratropine D7
Development of Novel Analytical Methodologies for Enhanced Sensitivity and Specificity
The foremost future application of N-Isopropyl Noratropine-d7 is in the development of highly sensitive and specific bioanalytical methods. Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). scispace.com The use of a deuterated standard like this compound is critical for correcting analytical variability. nih.gov Because it is chemically identical to the analyte (N-Isopropyl Noratropine), but has a different mass, it can accurately account for variations during sample preparation, and for matrix effects—ion suppression or enhancement—that can occur in complex biological samples like plasma or serum. clearsynth.comkcasbio.com
Future methodologies will focus on coupling advanced separation techniques with state-of-the-art mass spectrometers to push the limits of detection and quantification to new lows. rsc.org Research will aim to develop and validate robust methods for quantifying the parent compound in various matrices, which is essential for pharmacokinetic studies. nih.govresearchgate.net The reliability afforded by using this compound ensures that such methods meet the stringent requirements of regulatory agencies. nih.gov
The performance of a typical bioanalytical method utilizing this compound as an internal standard is exemplified in the table below.
| Parameter | Typical Performance | Rationale |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Provides high selectivity and sensitivity for complex mixtures. rsc.org |
| Matrix | Human Plasma | A common biological matrix for pharmacokinetic and toxicology studies. nih.gov |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 ng/mL | Achievable with modern instrumentation, suitable for trace-level analysis. researchgate.net |
| Linearity (R²) | >0.99 | Indicates a strong correlation between concentration and instrument response. |
| Intra/Inter-Assay Precision (%CV) | <15% | Demonstrates the reproducibility and reliability of the method. |
| Accuracy (%Bias) | 85-115% | Shows the closeness of measured values to the true value. |
This table represents hypothetical data for illustrative purposes, based on typical performance characteristics of LC-MS/MS methods validated using stable isotope-labeled internal standards.
Exploration of its Role in Advanced Drug Discovery Research Beyond Tropane (B1204802) Alkaloids
While N-Isopropyl Noratropine (B1679849) is a derivative of Noratropine, the utility of its deuterated form is not confined to the analysis of tropane alkaloids alone. usbio.netlgcstandards.com In advanced drug discovery, a critical step for any new chemical entity (NCE) is the development of a reliable method to measure its concentration in biological fluids for pharmacokinetic and pharmacodynamic (PK/PD) studies. researchgate.net
This compound can serve as a crucial tool in this broader context. During early-stage drug development, a dedicated stable isotope-labeled internal standard for an NCE may not be readily available. scispace.com In such cases, this compound could potentially be used as a surrogate or analogue internal standard, provided the NCE shares similar physicochemical properties, which would allow it to track the analyte effectively during extraction and analysis. kcasbio.com
Furthermore, its application extends to its use as a tracer to elucidate metabolic pathways or to characterize the performance of new analytical platforms. clearsynth.com By providing a reliable and stable signal, it can help researchers validate novel extraction techniques or chromatographic methods intended for a wider range of pharmaceutical compounds. This function is vital for building robust and reliable analytical workflows that are foundational to modern drug discovery and development. clearsynth.com
Integration into Systems Biology and Quantitative Proteomics Approaches
Systems biology aims to understand complex biological interactions by integrating multiple data types, including genomics, proteomics, and metabolomics. thermofisher.com The metabolome, which represents the complete set of small-molecule metabolites in a biological system, provides a real-time snapshot of physiological status. thermofisher.com Accurate quantification of these metabolites is essential for making meaningful biological connections, and this is where mass spectrometry, supported by stable isotope-labeled standards, plays a critical role. thermofisher.comisotope.com
While quantitative proteomics often uses isotopically labeled peptides as internal standards, the field of metabolomics requires a corresponding library of labeled small molecules to achieve absolute or relative quantification. isotope.comnih.govwashington.edu The future integration of this compound into systems biology will be within the metabolomics domain. It can serve as a high-purity internal standard for the precise measurement of its corresponding analyte in large-scale studies.
This precise quantification allows researchers to reliably correlate fluctuations in a specific metabolic pathway with changes observed at the protein or gene level. thermofisher.com For instance, if a proteomics experiment identifies the upregulation of a particular enzyme, an associated metabolomics study using standards like this compound can accurately determine the resulting change in the concentration of the enzyme's substrate or product, providing a more complete picture of the biological response.
Computational Chemistry and Molecular Modeling Studies of Deuterated Analogs
The substitution of hydrogen with deuterium (B1214612) introduces a mass change that, while not altering the fundamental chemistry, can lead to subtle differences in physicochemical properties known as kinetic isotope effects (KIEs). princeton.edulibretexts.org These effects arise from differences in the zero-point vibrational energies of carbon-hydrogen versus carbon-deuterium bonds. princeton.edu One practical consequence observed in analytical chemistry is a potential shift in chromatographic retention time, where deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase LC. nih.gov
Computational chemistry and molecular modeling offer powerful tools to predict and understand these phenomena. aip.org Future research will increasingly use these models to:
Predict Isotope Effects: Simulate the chromatographic behavior of deuterated standards like this compound, helping to optimize separation methods before laboratory work begins. nih.gov
Understand Molecular Dynamics: Use simulations to model how deuteration influences a molecule's interaction with its environment, which can provide insights into potential issues like back-exchange of deuterium for hydrogen in certain solvents. scispace.comhilarispublisher.com
Guide Structural Analysis: Combine computational modeling with experimental techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) to refine three-dimensional models of protein-ligand interactions. acs.orgnih.gov
The table below compares computed physical properties of N-Isopropyl Noratropine and its d7 analog, highlighting the fundamental changes that computational models address.
| Property | N-Isopropyl Noratropine | This compound | Data Source |
| Molecular Formula | C₁₉H₂₇NO₃ | C₁₉H₂₀D₇NO₃ | - |
| Molecular Weight | 317.4 g/mol | 324.47 g/mol | nih.gov |
| Exact Mass | 317.19909 Da | 324.24302 Da | nih.gov |
| Predicted XLogP3 | 2.6 | 2.6 | nih.gov |
Data sourced from PubChem. The change in molecular weight and exact mass due to deuteration is the primary driver of its utility in mass spectrometry and the basis for computational studies on isotope effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Isopropyl Noratropine-d7 to ensure isotopic purity, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis requires precise control over deuteration sites (e.g., isopropyl groups). Use palladium-catalyzed hydrogen-deuterium exchange under inert conditions to minimize isotopic scrambling . Monitor reaction progress via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to validate isotopic incorporation. Thermo-responsive polymerization techniques, such as grafting at temperatures above the lower critical solution temperature (LCST), can stabilize intermediates . Optimization involves iterative adjustments of solvent polarity, catalyst loading, and temperature gradients to maximize deuterium retention.
Q. Which characterization techniques are most effective for verifying structural integrity and isotopic labeling in This compound?
- Methodological Answer : Combine Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (e.g., amide bonds) and differential scanning calorimetry (DSC) to assess thermal stability . Isotopic purity is validated using high-resolution mass spectrometry (HRMS) and deuterium NMR (²H-NMR) to distinguish isotopic isomers . Raman spectroscopy can track deuteration-induced vibrational shifts in C-D bonds, providing non-destructive quality control .
Q. How should researchers design initial in vitro assays to test the pharmacological activity of This compound?
- Methodological Answer : Establish a baseline using non-deuterated analogs to compare receptor binding affinity (e.g., muscarinic acetylcholine receptors). Employ radioligand displacement assays with tritiated antagonists. For deuterated compounds, ensure solvent systems (e.g., D₂O buffers) minimize proton exchange artifacts. Use a PICOT framework to define variables: Population (cell lines), Intervention (dose-response curves), Comparison (non-deuterated controls), Outcome (IC₅₀ values), and Time (exposure duration) .
Advanced Research Questions
Q. What strategies resolve contradictions in observed deuterium isotope effects (DIEs) for This compound across different experimental models?
- Methodological Answer : Discrepancies may arise from solvent isotopic effects or kinetic complexity. Apply multi-parametric analysis:
- Step 1 : Replicate studies in deuterated vs. non-deuterated solvents to isolate solvent contributions .
- Step 2 : Use stopped-flow kinetics to compare reaction rates in H₂O vs. D₂O.
- Step 3 : Conduct computational simulations (e.g., density functional theory, DFT) to model transition states and identify rate-limiting steps influenced by deuteration . Cross-validate findings with isotopic labeling in related compounds (e.g., N-Propyl-d7 derivatives) .
Q. How can researchers mechanistically link This compound’s isotopic labeling to its pharmacokinetic (PK) profile in vivo?
- Methodological Answer : Use tracer studies with dual isotopic labels (e.g., ¹⁴C for carbon backbone, ²H for specific sites). Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify parent drug and metabolites in plasma/tissue. Apply compartmental modeling to differentiate absorption/distribution kinetics influenced by deuterium. For ethical and practical rigor, adhere to FINER criteria: Feasibility (small-animal models), Novelty (isotope-PK correlations), Ethical compliance (IACUC protocols), and Relevance (translational biomarker potential) .
Q. What advanced spectroscopic methods elucidate non-adiabatic dynamics in This compound during photochemical reactions?
- Methodological Answer : Use equation-of-motion coupled-cluster (EOM-CCSD) calculations to map excited-state potential energy surfaces (PES) along critical coordinates (e.g., N-isopropyl bond cleavage) . Experimentally, employ ultrafast transient absorption spectroscopy with femtosecond resolution to track electronic transitions. Analyze charge redistribution via electron density difference maps, correlating with isotropic invariants derived from EOM-CCSD .
Q. How can cross-disciplinary approaches (e.g., computational chemistry + synthetic biology) expand applications of This compound in targeted drug delivery?
- Methodological Answer : Engineer thermo-responsive polymer-drug conjugates (e.g., poly-N-isopropylacrylamide, PNIPAm) that release This compound at specific LCST thresholds . Validate release kinetics using fluorescence anisotropy and small-angle X-ray scattering (SAXS). Integrate molecular dynamics (MD) simulations to predict polymer-drug interactions and optimize deuteration sites for enhanced stability .
Data Analysis & Theoretical Frameworks
Q. What statistical frameworks are recommended for analyzing dose-response data with This compound when non-linear relationships are observed?
- Methodological Answer : Apply mixed-effects models to account for inter-experimental variability. Use Akaike information criterion (AIC) to compare logistic vs. sigmoidal Emax models. For outlier handling, employ robust regression (e.g., Huber loss function) and sensitivity analysis to test assumptions .
Q. How do researchers validate the novelty of hypotheses involving This compound against existing literature?
- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to map knowledge gaps. Use bibliometric tools (e.g., VOSviewer) to visualize co-occurrence networks of keywords (e.g., "deuterated anticholinergics," "isotope effects"). Critically appraise prior studies using the 6-question framework: Who (authorship), What (methodology), Where (journal credibility), When (recency), Why (bias), How (reproducibility) .
Tables of Key Parameters
| Parameter | Technique | Application Example | Reference |
|---|---|---|---|
| Isotopic Purity | ²H-NMR, HRMS | Quantify deuterium incorporation in isopropyl groups | |
| Thermo-responsive Release | DSC, SAXS | PNIPAm-drug conjugate characterization | |
| Non-adiabatic Dynamics | EOM-CCSD, Transient Absorption | Excited-state behavior under UV irradiation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
